Field: Medicinal Chemistry
Method: Various synthetic techniques are in use for isoxazole synthesis. Due to the disadvantages associated with metal-catalyzed reactions, there’s a need to develop alternate metal-free synthetic routes.
Field: Organic Chemistry
Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions
Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells
Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles
Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of other heterocycle-bearing polyfunctionalized pyrroles
Application: “3-Bromo-5-methylisoxazole-4-carboxylic acid” can be used in the preparation of isoxazole derivatives. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies.
Method: Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction.
3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique isoxazole structure. The molecular formula for this compound is , and it has a molecular weight of approximately 205.994 g/mol. This compound features a bromine atom at the 3-position and a carboxylic acid functional group at the 4-position of the isoxazole ring, which contributes to its chemical reactivity and biological activity. It has a density of 1.865 g/cm³ and a boiling point of 349.62°C at standard atmospheric pressure .
Research indicates that 3-Bromo-5-methylisoxazole-4-carboxylic acid exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its derivatives have been studied for their potential as:
Several synthesis methods have been developed for 3-Bromo-5-methylisoxazole-4-carboxylic acid:
3-Bromo-5-methylisoxazole-4-carboxylic acid serves various applications in organic synthesis and medicinal chemistry:
Interaction studies involving 3-Bromo-5-methylisoxazole-4-carboxylic acid have focused on its binding affinity with biological targets:
Several compounds share structural characteristics with 3-Bromo-5-methylisoxazole-4-carboxylic acid, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Isoxazolecarboxylic Acid | Similar isoxazole structure | Lacks bromine substitution |
| 3-Chloro-5-methylisoxazole | Chlorine instead of bromine | Different halogen affects reactivity |
| 3-Methylisoxazole | No halogen substitution | Simplified structure with varied biological activity |
| 5-Methylisoxazole | Lacks carboxylic acid functionality | Focused on neuroprotective properties |
These comparisons highlight the uniqueness of 3-Bromo-5-methylisoxazole-4-carboxylic acid due to its specific halogen substitution and functional groups, which influence its chemical behavior and biological activity significantly .
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